Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate
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Overview
Description
Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate is a chemical compound with a complex structure that includes an ethyl ester, a methoxyimino group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(morpholin-4-yl)propanoate with methoxyamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methoxyimino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-morpholin-4-yl-7-phenyl-4H-chromen-4-one: A compound with a morpholine ring and a chromenone structure.
4-(2-Morpholin-4-ylethoxy)aniline: Contains a morpholine ring and an aniline group.
Uniqueness
Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate is unique due to its combination of an ethyl ester, methoxyimino group, and morpholine ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 2-methoxyimino-3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C10H18N2O4/c1-3-16-10(13)9(11-14-2)8-12-4-6-15-7-5-12/h3-8H2,1-2H3 |
InChI Key |
HHWQKQIEQUQCRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOC)CN1CCOCC1 |
Origin of Product |
United States |
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